molecular formula C10H15N3O B1308275 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone CAS No. 313276-51-6

2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone

Cat. No.: B1308275
CAS No.: 313276-51-6
M. Wt: 193.25 g/mol
InChI Key: OKZHFCHBRPGRHD-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone” is a heterocyclic compound. It has a molecular weight of 193.25 g/mol . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H15N3O . The InChI code is 1S/C10H15N3O/c14-10-5-3-1-2-4-9(10)6-13-8-11-7-12-13/h7-9H,1-6H2 .


Physical And Chemical Properties Analysis

The compound is solid at room temperature . It has a molecular weight of 193.25 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel triazole compounds, including structures related to 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone, has been a focus of research due to their potential biological activities. For instance, Mahdavi et al. (2016) synthesized 1,2,3-triazole-4-linked benzylidene cyclohexanones, examining their cytotoxic activity against human breast cancer cell lines, highlighting the potential of triazole derivatives in cancer research (Mahdavi et al., 2016). Similarly, Kalinina et al. (2015) investigated spiro derivatives of 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines, derived from cyclohexanone and cyclopentanone, for their effects on cell culture viability and proliferation, indicating the relevance of triazole compounds in studying cell growth dynamics (Kalinina et al., 2015).

Quantum Mechanical and Physico-Chemical Studies

Al-Otaibi et al. (2020) conducted comprehensive quantum mechanical studies on bioactive anastrozole-based triazole analogs, exploring their structural, electronic, and biological properties. This research provides insight into the potential pharmaceutical applications of triazole derivatives, including those structurally similar to this compound (Al-Otaibi et al., 2020). Additionally, Safonov (2018) focused on the synthesis and physico-chemical properties of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides, highlighting the significance of triazole derivatives in the development of low-toxic and highly active substances (Safonov, 2018).

Catalytic and Synthetic Applications

The catalytic properties of triazole derivatives have also been explored. Tornøe et al. (2002) reported on the solid-phase synthesis of peptidotriazoles, demonstrating the utility of triazole compounds in peptide modification and drug development (Tornøe et al., 2002). Jin et al. (2008) synthesized triazole-containing polymers via reversible addition-fragmentation chain transfer polymerization, indicating the role of triazole derivatives in material science and polymer chemistry (Jin et al., 2008).

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with certain enzymes, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions can lead to either inhibition or activation of the enzymes, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance. Additionally, it can alter metabolic pathways by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions ultimately lead to alterations in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular energy production and overall metabolic health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, and it can bind to proteins that facilitate its distribution within the cell. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of the compound can have significant effects on its activity and overall cellular function .

Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)cycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-10-5-3-1-2-4-9(10)6-13-8-11-7-12-13/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZHFCHBRPGRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398139
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313276-51-6
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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